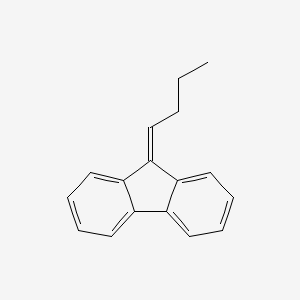

9-Butylidene-9H-fluorene

概要

説明

9-Butylidene-9H-fluorene, also known as 9-butyl-9H-fluorene, is a chemical compound with the molecular formula C17H18 . It has a molecular weight of 222.3248 .

Synthesis Analysis

The synthesis of fluorene derivatives has been studied extensively. Another study demonstrated that a boron trifluoride catalysed reaction of coplanar 9-(phenylethynyl)-9H-fluoren-9-ols with various 2-aminobenzamides affords a number of highly functionalized, conjugated (Z)-2-((2-(9H-fluoren-9-ylidene)-1-phenylethylidene)amino) benzamides in excellent yield .Molecular Structure Analysis

The molecular structure of this compound can be viewed as a 2D Mol file or a computed 3D SD file .Chemical Reactions Analysis

The chemical reactions involving this compound have been explored in several studies. For example, a boron trifluoride catalysed reaction of coplanar 9-(phenylethynyl)-9H-fluoren-9-ols with various 2-aminobenzamides affords a number of highly functionalized, conjugated (Z)-2-((2-(9H-fluoren-9-ylidene)-1-phenylethylidene)amino) benzamides in excellent yield .Physical and Chemical Properties Analysis

This compound has a molecular weight of 222.3248 . More detailed physical and chemical properties such as melting point, boiling point, and density were not found in the retrieved sources.科学的研究の応用

Application in Polymer Solar Cells

Research has demonstrated the use of 9-alkylidene-9H-fluorene in the development of high-efficiency polymer solar cells. A study by Du et al. (2011) synthesized a novel donor–acceptor copolymer containing 9-alkylidene-9H-fluorene, resulting in a power conversion efficiency of 6.2% in polymer solar cells (Du et al., 2011). Similarly, Liu et al. (2014) explored the use of 9-arylidene-9H-fluorene in donor-acceptor alternating polymers, which showed a power conversion efficiency of up to 6.52% in polymer solar cells, highlighting the significance of the position of alkoxy substituents on the 9-arylidene-9H-fluorene unit (Liu et al., 2014).

Photoisomerization Studies

Barr et al. (2005) investigated the photoisomerization of 9-(2,2,2-triphenylethylidene)fluorene derivatives. Their research focused on understanding the photophysical properties of these compounds, which are of potential interest in molecular devices (Barr et al., 2005).

Synthesis of Fluorene Derivatives

Several studies have focused on the synthesis of various fluorene derivatives. Xu et al. (2015) developed a method for synthesizing 9H-fluorene derivatives via a Pd(0)-catalyzed cross-coupling reaction (Xu et al., 2015). Wang et al. (2005) synthesized 9-(cycloheptatrienylidene)fluorene derivatives, demonstrating their application as acid-sensing fluorophores in acidic environments (Wang et al., 2005).

Opto-Electronic Material Research

Research into the opto-electronic properties of fluorene derivatives has been significant. Cho et al. (2007) described a synthetic route to defect-free polyfluorenes, highlighting their application in light-emitting devices with minimal green emission attributable to fluorenone formation (Cho et al., 2007). Dikundwar et al. (2011) synthesized new organic semiconducting materials with a benzothiazole-fluorene backbone and investigated their photophysical properties, revealing their potential in opto-electronic devices (Dikundwar et al., 2011).

Fluorene in Sensing Applications

The use of fluorene compounds in sensing applications has been explored in several studies. Han et al. (2020) synthesized compounds used as fluorescent sensors for detecting various substances, demonstrating the versatility of fluorene derivatives in sensing technologies (Han et al., 2020). Wang et al. (2005) developed a 9-(cycloheptatrienylidene)-fluorene derivative that acted as a ratiometric pH sensor and computing switch with NOR logic gate capabilities (Wang et al., 2005).

作用機序

Safety and Hazards

While specific safety and hazard information for 9-Butylidene-9H-fluorene was not found, general safety measures for handling similar compounds include wearing personal protective equipment/face protection, ensuring adequate ventilation, avoiding ingestion and inhalation, avoiding dust formation, and keeping the container tightly closed in a dry, cool, and well-ventilated place .

将来の方向性

Fluorene-based compounds, including 9-Butylidene-9H-fluorene, have been widely investigated because of their wide range of applications as organic materials, semiconductors, optoelectronics, organic dyes, photoconductors, as well as their applications in solar cells, fuel cells, and materials science . Future research may continue to explore these applications and develop new synthesis methods for these compounds.

特性

IUPAC Name |

9-butylidenefluorene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16/c1-2-3-8-13-14-9-4-6-11-16(14)17-12-7-5-10-15(13)17/h4-12H,2-3H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJFOAHNIFBJWDP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC=C1C2=CC=CC=C2C3=CC=CC=C31 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

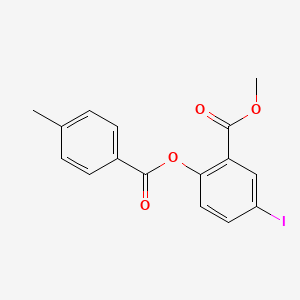

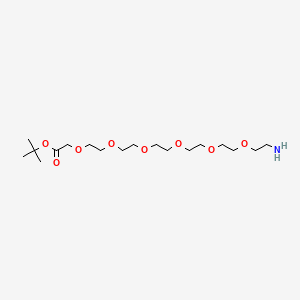

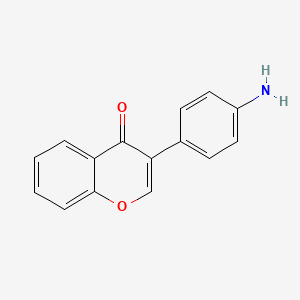

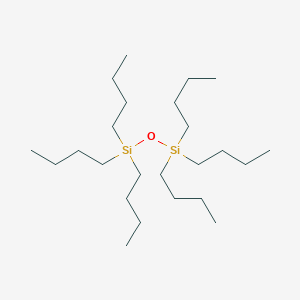

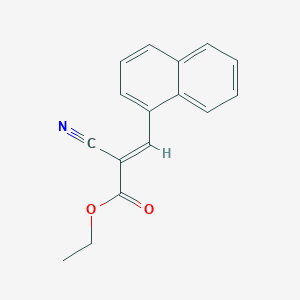

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8-Methyl-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B3121880.png)

![2-[2-(1H-indol-3-yl)ethyl]-1,3-dioxoisoindoline-5-carboxylic acid](/img/structure/B3121893.png)

![N-(5-methyl-1,2-oxazol-3-yl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide](/img/structure/B3121918.png)